molecular formula C13H14N2 B2738181 3-(Isopropyl)indeno[3,2-C]pyrazole CAS No. 1119391-80-8

3-(Isopropyl)indeno[3,2-C]pyrazole

Cat. No. B2738181
CAS RN: 1119391-80-8
M. Wt: 198.269
InChI Key: CWEJPFQPSJZIRD-UHFFFAOYSA-N
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Description

“3-(Isopropyl)indeno[3,2-C]pyrazole” is a chemical compound . It is a member of the pyrazole family, which are compounds containing a pyrazole ring, a five-member aromatic ring with two nitrogen atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “3-(Isopropyl)indeno[3,2-C]pyrazole”, has been a subject of interest in recent years. Various researchers have focused on preparing this functional scaffold and finding new and improved applications . The synthesis involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .


Molecular Structure Analysis

The molecular structure of “3-(Isopropyl)indeno[3,2-C]pyrazole” is characterized by a pyrazole ring, a five-member aromatic ring with two nitrogen atoms . The structure of pyrazoles can exhibit tautomeric and conformational preferences .


Chemical Reactions Analysis

Pyrazole derivatives, including “3-(Isopropyl)indeno[3,2-C]pyrazole”, are known for their diverse and valuable synthetical, biological, and photophysical properties . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .

Scientific Research Applications

These diverse applications highlight the versatility of 3-(Isopropyl)indeno[3,2-C]pyrazole derivatives and underscore their importance in advancing medicinal chemistry and related fields. Researchers worldwide continue to explore novel synthetic methods and innovative applications, contributing to our understanding of this intriguing compound . If you’d like more detailed information on any specific area, feel free to ask!

Mechanism of Action

While the specific mechanism of action for “3-(Isopropyl)indeno[3,2-C]pyrazole” is not detailed in the search results, pyrazole derivatives are known to have various biological activities. They have been used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Safety and Hazards

The safety data sheet for pyrazole indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The synthesis of pyrazole derivatives, including “3-(Isopropyl)indeno[3,2-C]pyrazole”, continues to be a focus of research. The aim is to synthesize structurally diverse pyrazole derivatives and find new and improved applications . This includes the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .

properties

IUPAC Name

3-propan-2-yl-2,4-dihydroindeno[1,2-c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-8(2)12-11-7-9-5-3-4-6-10(9)13(11)15-14-12/h3-6,8H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEJPFQPSJZIRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2CC3=CC=CC=C3C2=NN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Propan-2-yl-2,4-dihydroindeno[1,2-c]pyrazole

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